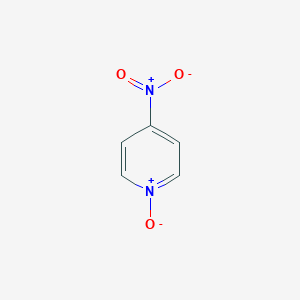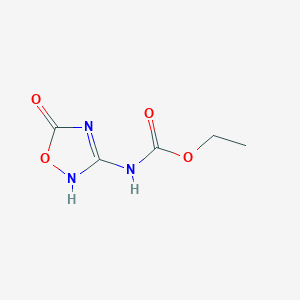
ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ethyl 2-(5-oxo-1,2,4-oxadiazol-3-yl)carbamate and is a white crystalline powder with a molecular formula of C6H6N4O4.
Mecanismo De Acción
The mechanism of action of ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate involves the inhibition of various cellular processes that are critical for the growth and survival of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits angiogenesis by blocking the formation of new blood vessels that are essential for the growth and spread of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate has been shown to have several biochemical and physiological effects. This compound has been found to be non-toxic to normal cells, making it a promising candidate for cancer therapy. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate in lab experiments is its low toxicity to normal cells. This makes it a safer alternative to traditional chemotherapeutic agents, which often have severe side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for research on ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of this compound in other fields such as agriculture and environmental science.
Conclusion:
Ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate is a promising compound that has shown potential applications in various scientific fields. Its low toxicity to normal cells and anti-cancer properties make it a promising candidate for cancer therapy. Further research is needed to optimize the synthesis method and investigate its potential applications in other fields.
Métodos De Síntesis
The synthesis of ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate involves the reaction of ethyl carbamate and 5-amino-1,2,4-oxadiazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction results in the formation of the desired compound along with the release of hydrogen chloride.
Aplicaciones Científicas De Investigación
Ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicine, where it has shown promising results as an anti-cancer agent. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
Número CAS |
154020-16-3 |
|---|---|
Nombre del producto |
ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate |
Fórmula molecular |
C5H7N3O4 |
Peso molecular |
173.13 g/mol |
Nombre IUPAC |
ethyl N-(5-oxo-4H-1,2,4-oxadiazol-3-yl)carbamate |
InChI |
InChI=1S/C5H7N3O4/c1-2-11-4(9)6-3-7-5(10)12-8-3/h2H2,1H3,(H2,6,7,8,9,10) |
Clave InChI |
XRVBWCRZBPKQEJ-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)NC1=NC(=O)ON1 |
SMILES |
CCOC(=O)NC1=NOC(=O)N1 |
SMILES canónico |
CCOC(=O)NC1=NC(=O)ON1 |
Sinónimos |
Carbamic acid, (2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



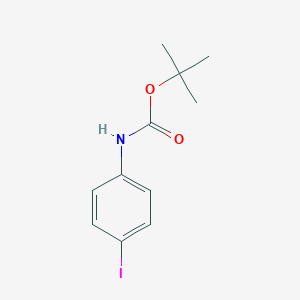
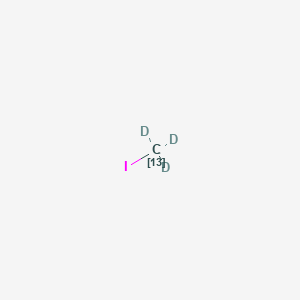
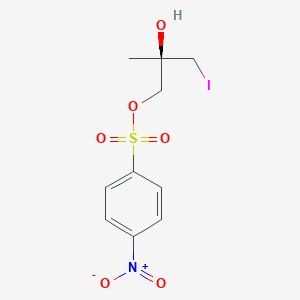

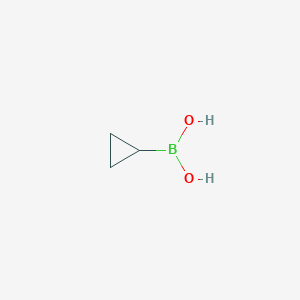
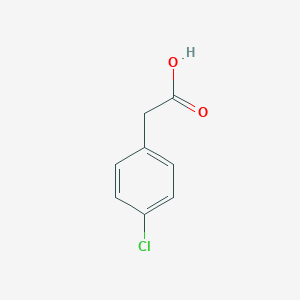
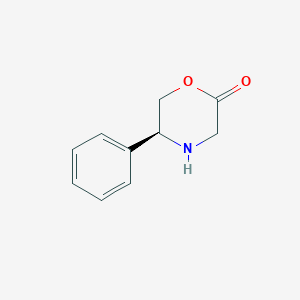
![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
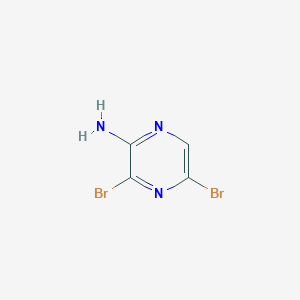
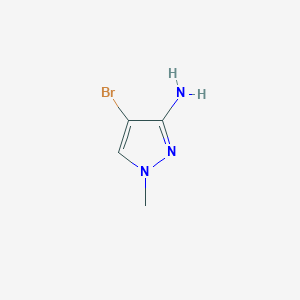

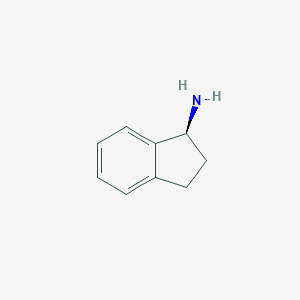
![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)
